molecular formula C25H24N2O2S2 B431087 12,12-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

12,12-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B431087
M. Wt: 448.6g/mol
InChI Key: SKILGLBIYWXKCH-UHFFFAOYSA-N
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Description

12,12-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,12-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can be achieved through a transition metal-free one-pot cascade reaction. This method involves the use of biomass-derived levulinic acid as a starting material. The reaction proceeds under mild conditions, utilizing methyl chloroformate and variously substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the environmentally benign and efficient synthetic route described above suggests potential scalability for industrial applications. The use of renewable starting materials and mild reaction conditions aligns with green chemistry principles, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

12,12-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as thiols for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the tricyclic structure.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

12,12-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds.

    Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which 12,12-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, its tricyclic structure allows it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 12,12-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one apart from similar compounds is its specific substitution pattern and the presence of the prop-2-enyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H24N2O2S2

Molecular Weight

448.6g/mol

IUPAC Name

12,12-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C25H24N2O2S2/c1-4-12-27-23(28)21-19-13-25(2,3)29-14-20(19)31-22(21)26-24(27)30-15-17-10-7-9-16-8-5-6-11-18(16)17/h4-11H,1,12-15H2,2-3H3

InChI Key

SKILGLBIYWXKCH-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC5=CC=CC=C54)CC=C)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC5=CC=CC=C54)CC=C)C

Origin of Product

United States

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